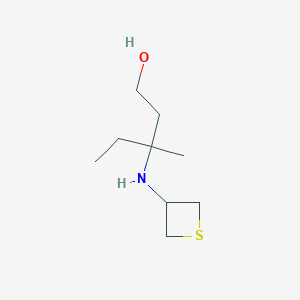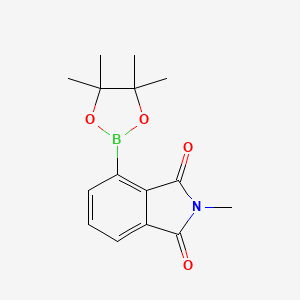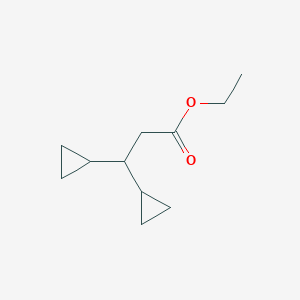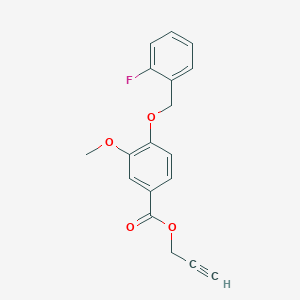![molecular formula C15H17NO4 B13009141 Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound belonging to the oxazepine family This compound features a unique structure that includes a cyclopropylmethyl group, a tetrahydrobenzo[f][1,4]oxazepine core, and a carboxylate ester
Preparation Methods
The synthesis of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . Industrial production methods often utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include basic or acidic environments, elevated temperatures, and the presence of catalysts such as copper or palladium . Major products formed from these reactions include various substituted oxazepine derivatives with potential pharmacological activities.
Scientific Research Applications
Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase activity, which is associated with its potential use in treating neurological disorders . The compound also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds to Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate include other oxazepine derivatives such as:
Dibenzo[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Tetrahydrobenzo[e][1,4]oxazepine: Exhibits high yields in synthesis and potential biomedical applications.
Benzodiazepines: Widely used in medicine for their sedative and anxiolytic effects.
The uniqueness of this compound lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethyl)-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-13-12(6-11)8-16(7-10-2-3-10)14(17)9-20-13/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
KSODLTPLBOWLFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)CC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)





![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)

![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)




